molecular formula C21H15N3OS2 B2695983 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 692737-19-2

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Cat. No.: B2695983
CAS No.: 692737-19-2
M. Wt: 389.49
InChI Key: XASHOKREFUFAMB-UHFFFAOYSA-N
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Description

2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is a complex organic compound that combines several functional groups, including a thienoquinoline core, an oxadiazole ring, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline typically involves multiple steps:

    Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiophene and a suitable aldehyde or ketone under acidic or basic conditions.

    Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative (such as an ester or an acid chloride) to form the oxadiazole ring.

    Attachment of the Sulfanyl Group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methylbenzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring and thienoquinoline core suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds containing the thienoquinoline and oxadiazole moieties have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to explore the specific biological activities and therapeutic potential of this compound.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The exact mechanism of action of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The oxadiazole ring can participate in hydrogen bonding and electrostatic interactions, while the thienoquinoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thieno[2,3-b]quinoline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}thieno[2,3-b]quinoline: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinoline: Similar structure but without the thieno ring.

Uniqueness

The uniqueness of 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline lies in its combination of the thienoquinoline core with the oxadiazole ring and the sulfanyl group This specific arrangement of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-13-6-8-14(9-7-13)12-26-21-24-23-19(25-21)18-11-16-10-15-4-2-3-5-17(15)22-20(16)27-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASHOKREFUFAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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